molecular formula C13H11F3O3 B13530487 Methyl 3-oxo-1-(3-(trifluoromethyl)phenyl)cyclobutane-1-carboxylate

Methyl 3-oxo-1-(3-(trifluoromethyl)phenyl)cyclobutane-1-carboxylate

Cat. No.: B13530487
M. Wt: 272.22 g/mol
InChI Key: VUIPPPGFYOZPIY-UHFFFAOYSA-N
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Description

Methyl 3-oxo-1-(3-(trifluoromethyl)phenyl)cyclobutane-1-carboxylate is an organic compound with the molecular formula C13H11F3O3 It features a cyclobutane ring substituted with a trifluoromethylphenyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-oxo-1-(3-(trifluoromethyl)phenyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with a trifluoromethylphenyl reagent under specific conditions. One common method includes the use of trifluoromethylation agents to introduce the trifluoromethyl group into the cyclobutane ring. The reaction conditions often require the presence of a base and a solvent such as dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-1-(3-(trifluoromethyl)phenyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .

Scientific Research Applications

Methyl 3-oxo-1-(3-(trifluoromethyl)phenyl)cyclobutane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-oxo-1-(3-(trifluoromethyl)phenyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate
  • Methyl 4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydrophthalazine-1-carboxylate
  • 2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Uniqueness

Methyl 3-oxo-1-(3-(trifluoromethyl)phenyl)cyclobutane-1-carboxylate is unique due to its cyclobutane ring structure, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and can lead to different reactivity and applications .

Properties

Molecular Formula

C13H11F3O3

Molecular Weight

272.22 g/mol

IUPAC Name

methyl 3-oxo-1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylate

InChI

InChI=1S/C13H11F3O3/c1-19-11(18)12(6-10(17)7-12)8-3-2-4-9(5-8)13(14,15)16/h2-5H,6-7H2,1H3

InChI Key

VUIPPPGFYOZPIY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC(=O)C1)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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